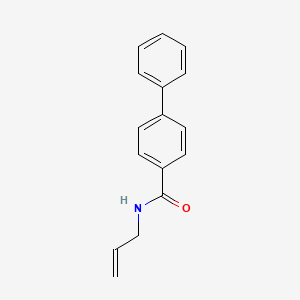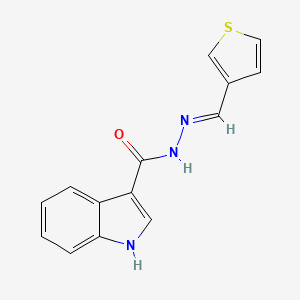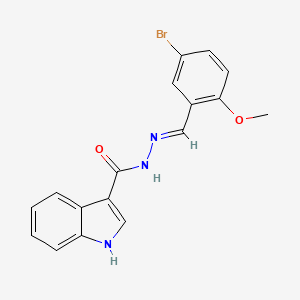
N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide
Vue d'ensemble
Description
N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide, also known as BMIH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. BMIH is a hydrazone derivative of indole, which is a heterocyclic aromatic compound that is widely distributed in nature and has various biological activities.
Mécanisme D'action
The exact mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide is not fully understood, but it is believed to involve multiple targets and pathways. In antitumor activity, N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of key enzymes such as topoisomerase and proteasome. In antiviral activity, N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide has been shown to inhibit the replication of RNA viruses by targeting viral proteases and polymerases. In neuroprotection, N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide has been shown to modulate the activity of neurotransmitter systems such as dopamine and glutamate, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In vivo studies have shown that N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide can reduce the levels of oxidative stress and inflammation in animal models of neurodegenerative diseases such as Parkinson's disease. Additionally, N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide has several advantages and limitations for lab experiments. One of the main advantages is its simple and efficient synthesis method, which allows for the rapid production of large quantities of pure product. Additionally, N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide has a wide range of potential applications in various scientific fields, making it a versatile compound for research. However, one of the limitations of N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, the exact mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the research on N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide. One potential direction is the development of new derivatives of N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide with improved pharmacological properties such as increased solubility and specificity for certain targets. Another direction is the investigation of the potential of N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and viral infections. Additionally, the elucidation of the exact mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide could provide insights into the design of new drugs with similar activities.
Applications De Recherche Scientifique
N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide has been shown to exhibit potent antitumor and antiviral activities, making it a promising lead compound for the development of new drugs. In biochemistry, N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide has been used as a probe to study the binding interactions of indole derivatives with biomolecules such as proteins and DNA. In pharmacology, N'-(5-bromo-2-methoxybenzylidene)-1H-indole-3-carbohydrazide has been investigated for its potential as a neuroprotective agent and a modulator of neurotransmitter systems.
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-23-16-7-6-12(18)8-11(16)9-20-21-17(22)14-10-19-15-5-3-2-4-13(14)15/h2-10,19H,1H3,(H,21,22)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCBNJNEPXFUQK-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3881269.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)

![N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine](/img/structure/B3881280.png)
![1-[(2',6'-dimethoxybiphenyl-4-yl)methyl]piperidine](/img/structure/B3881282.png)

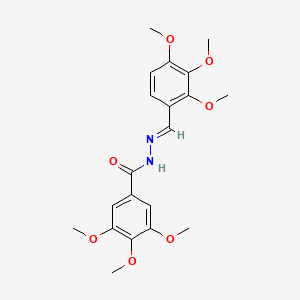
![4-(dimethylamino)-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3881295.png)
![N-{3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B3881301.png)

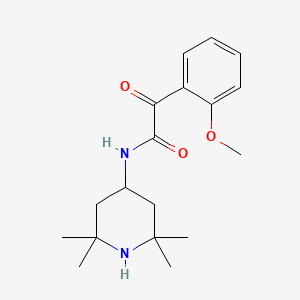
![N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide](/img/structure/B3881348.png)
